molecular formula C18H34O3 B14645804 Ethyl 3-hexyl-4-oxodecanoate CAS No. 51916-53-1

Ethyl 3-hexyl-4-oxodecanoate

Katalognummer: B14645804
CAS-Nummer: 51916-53-1
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: PSWUENBLSJFXBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hexyl-4-oxodecanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-hexyl-4-oxodecanoate can be synthesized through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. One common method involves the reaction of 3-hexyl-4-oxodecanoic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-hexyl-4-oxodecanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hexyl-4-oxodecanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism by which ethyl 3-hexyl-4-oxodecanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.

    Ethyl propionate: Another ester with applications in the food and fragrance industries.

Uniqueness

Ethyl 3-hexyl-4-oxodecanoate is unique due to its longer carbon chain and specific functional groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that simpler esters may not fulfill.

Eigenschaften

CAS-Nummer

51916-53-1

Molekularformel

C18H34O3

Molekulargewicht

298.5 g/mol

IUPAC-Name

ethyl 3-hexyl-4-oxodecanoate

InChI

InChI=1S/C18H34O3/c1-4-7-9-11-13-16(15-18(20)21-6-3)17(19)14-12-10-8-5-2/h16H,4-15H2,1-3H3

InChI-Schlüssel

PSWUENBLSJFXBE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC(=O)OCC)C(=O)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.